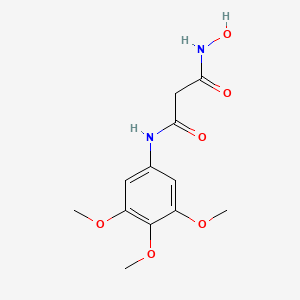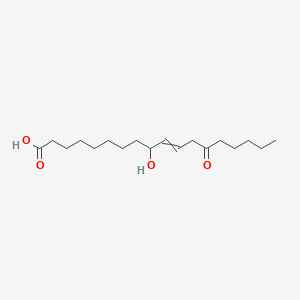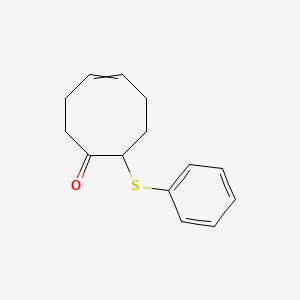
8-(Phenylsulfanyl)cyclooct-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Phenylsulfanyl)cyclooct-4-en-1-one is an organic compound characterized by a cyclooctene ring substituted with a phenylsulfanyl group at the 8th position and a ketone group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Phenylsulfanyl)cyclooct-4-en-1-one typically involves the following steps:
Formation of the Cyclooctene Ring: The cyclooctene ring can be synthesized through ring-closing metathesis (RCM) of a suitable diene precursor.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and a suitable leaving group on the cyclooctene ring.
Oxidation to Form the Ketone: The final step involves the oxidation of the corresponding alcohol to form the ketone group at the 1st position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality.
化学反応の分析
Types of Reactions
8-(Phenylsulfanyl)cyclooct-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclooctene derivatives.
科学的研究の応用
8-(Phenylsulfanyl)cyclooct-4-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism of action of 8-(Phenylsulfanyl)cyclooct-4-en-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The ketone group may also play a role in its reactivity and interactions.
類似化合物との比較
Similar Compounds
8-(Phenylsulfanyl)cyclooct-4-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
8-(Phenylsulfanyl)cyclooct-4-en-1-sulfone: Similar structure but with a sulfone group instead of a ketone.
8-(Phenylsulfanyl)cyclooct-4-en-1-sulfoxide: Similar structure but with a sulfoxide group instead of a ketone.
Uniqueness
8-(Phenylsulfanyl)cyclooct-4-en-1-one is unique due to the presence of both the phenylsulfanyl and ketone groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
65756-03-8 |
|---|---|
分子式 |
C14H16OS |
分子量 |
232.34 g/mol |
IUPAC名 |
8-phenylsulfanylcyclooct-4-en-1-one |
InChI |
InChI=1S/C14H16OS/c15-13-10-6-1-2-7-11-14(13)16-12-8-4-3-5-9-12/h1-5,8-9,14H,6-7,10-11H2 |
InChIキー |
GWLJUQANNOLIAX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)CCC=C1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




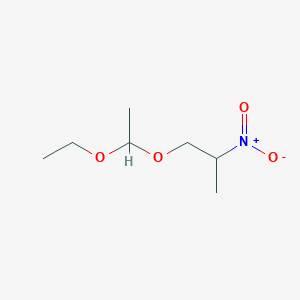
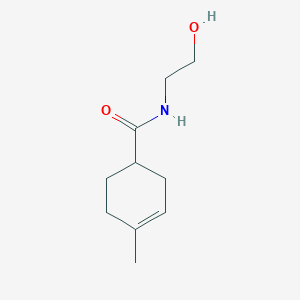
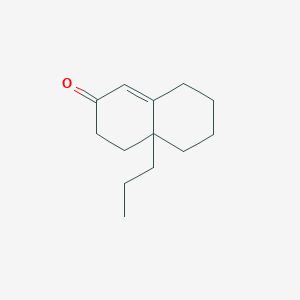
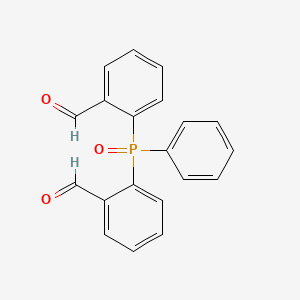
![2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14486074.png)

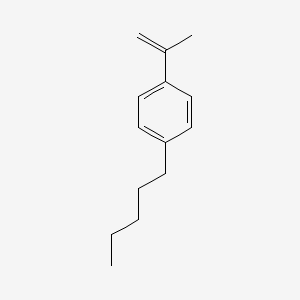
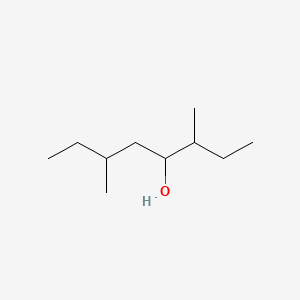
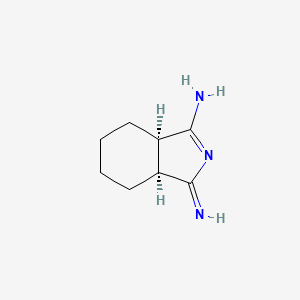
propanedioate](/img/structure/B14486103.png)
